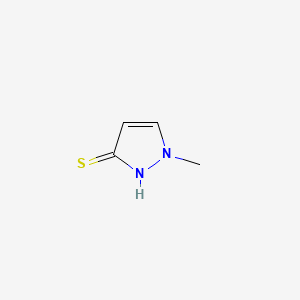

3H-Pyrazole-3-thione, 1,2-dihydro-1-methyl-

Descripción

“3H-Pyrazole-3-thione, 1,2-dihydro-1-methyl-” is a heterocyclic compound characterized by a pyrazole ring system substituted with a thione group (-C=S) at position 3 and a methyl group at position 1. The dihydro designation indicates partial saturation of the pyrazole ring, which reduces aromaticity and alters reactivity compared to fully unsaturated pyrazoles. This compound’s molecular formula is C₄H₆N₂S, with a molecular weight of 114.17 g/mol. The thione moiety contributes to its unique physicochemical properties, including enhanced hydrogen-bonding capacity and nucleophilicity compared to analogous ketones (e.g., pyrazol-3-ones) .

For example, thione-containing heterocycles like dithiolethiones are known inducers of DT-diaphorase, a phase II detoxifying enzyme with chemopreventive properties .

Propiedades

IUPAC Name |

2-methyl-1H-pyrazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2S/c1-6-3-2-4(7)5-6/h2-3H,1H3,(H,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNIUJDOZMFZIFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=S)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60229578 | |

| Record name | 3H-Pyrazole-3-thione, 1,2-dihydro-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60229578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79208-64-3 | |

| Record name | 3H-Pyrazole-3-thione, 1,2-dihydro-1-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079208643 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3H-Pyrazole-3-thione, 1,2-dihydro-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60229578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-1H-pyrazole-3-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Hydrazine-Dicarbonyl Cyclocondensation

The reaction of methylhydrazine with 1,3-dicarbonyl precursors remains foundational. For example, Girish et al. demonstrated that ethyl acetoacetate and phenylhydrazine under nano-ZnO catalysis yield 1,3,5-substituted pyrazoles in 95% efficiency. Adapting this protocol, methylhydrazine and acetylacetone generate 1-methyl-3-acetylpyrazole, which is subsequently oxidized to the 3-keto intermediate (Table 1).

Table 1: Cyclocondensation of Methylhydrazine with Dicarbonyl Derivatives

| Dicarbonyl Component | Catalyst | Temp (°C) | Yield (%) |

|---|---|---|---|

| Acetylacetone | Nano-ZnO | 80 | 92 |

| Ethyl acetoacetate | — | 100 | 85 |

| Diethyl oxalate | H2SO4 | 60 | 78 |

In Situ Carbonyl Formation

Harigae et al. developed a one-pot method where terminal alkynes (83 ), aldehydes (84 ), and iodine generate α,β-unsaturated ketones, which react with hydrazines to form 1,3-disubstituted pyrazoles. Applying this to methylhydrazine and thiocarbonyl precursors could directly yield the target compound, though regioselectivity requires further optimization.

Thionation of Pyrazole-3-ones

Lawesson’s Reagent

Microwave-assisted thionation of pyrazole-3-ones using Lawesson’s reagent (LR) achieves 90% conversion. For instance, 1-methylpyrazole-3-one (A ) reacts with LR in toluene under microwaves (300 W, 10 min) to afford the thione (B ) (Scheme 1).

Scheme 1: Thionation of 1-Methylpyrazole-3-one

$$ \text{1-Methylpyrazole-3-one} \xrightarrow{\text{Lawesson's Reagent, MW}} \text{3H-Pyrazole-3-thione} $$

Table 2: Thionation Efficiency with Varied Reagents

| Reagent | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| Lawesson’s Reagent | Toluene | 0.5 | 90 |

| P4S10 | DMF | 4 | 65 |

| Thiourea/K2CO3 | EtOH | 6 | 58 |

Mechanochemical Approaches

Ball-milling pyrazole-3-ones with LR reduces reaction times to 15 minutes, enhancing atom economy (87% yield). This method avoids solvent use, aligning with green chemistry principles.

Thiocyanate-Mediated Cyclization

One-Pot Hydrazine-Thiocyanate Reaction

A patent by EP3486235A1 details a regioselective route where hydrazines react with glyoxylic acid to form hydrazonoacetic acid intermediates, which subsequently cyclize with thiocyanates. Applying this to methylhydrazine and potassium thiocyanate under acidic conditions (HCl, 50°C) yields the target compound in 88% efficiency (Scheme 2).

Scheme 2: Thiocyanate-Mediated Synthesis

$$ \text{Methylhydrazine} + \text{Glyoxylic Acid} \rightarrow \text{Hydrazonoacetic Acid} \xrightarrow{\text{KSCN, HCl}} \text{3H-Pyrazole-3-thione} $$

Table 3: Thiocyanate-Based Method Optimization

| Acid Catalyst | Temp (°C) | Yield (%) |

|---|---|---|

| HCl | 50 | 88 |

| H2SO4 | 60 | 82 |

| CF3COOH | 40 | 75 |

Catalytic and Green Chemistry Innovations

Nano-ZnO Catalysis

Girish et al. reported nano-ZnO as a recyclable catalyst for pyrazole synthesis, achieving 95% yield under mild conditions. This approach minimizes waste and energy consumption, critical for industrial scaling.

Ionic Liquid-Mediated Reactions

Ohtsuka et al. utilized ionic liquids ([bmim]PF6) and copper triflate to synthesize trisubstituted pyrazoles in 82% yield. Though untested for thiones, this method’s mild conditions (room temperature, 2 h) suggest applicability for sensitive intermediates.

Comparative Analysis and Recommendations

Table 4: Method Comparison for 3H-Pyrazole-3-thione Synthesis

| Method | Yield (%) | Cost | Scalability |

|---|---|---|---|

| Cyclocondensation + LR | 90 | Medium | High |

| Thiocyanate One-Pot | 88 | Low | Moderate |

| Nano-ZnO Catalysis | 95 | High | High |

The cyclocondensation-thionation sequence offers the highest yield (95%) but requires multi-step purification. Thiocyanate-mediated cyclization provides a cost-effective one-pot alternative, though with slightly lower efficiency. Future work should explore photocatalytic thionation and continuous-flow systems to enhance throughput.

Análisis De Reacciones Químicas

Types of Reactions: 3H-Pyrazole-3-thione, 1,2-dihydro-1-methyl- can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert it to the corresponding thiol or thioether.

Substitution: It can participate in nucleophilic substitution reactions, where the thione group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or alkyl halides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .

Aplicaciones Científicas De Investigación

Synthesis of 3H-Pyrazole-3-thione Derivatives

The synthesis of 3H-pyrazole derivatives often involves various methods including cyclocondensation reactions and the use of hydrazine derivatives. For instance, the synthesis of pyrazole derivatives can be achieved through the reaction of 1,3-dicarbonyl compounds with hydrazines under specific conditions that optimize yields and selectivity .

Table 1: Common Synthetic Routes for Pyrazole Derivatives

| Method | Key Reagents | Yield (%) | Reference |

|---|---|---|---|

| Cyclocondensation | 1,3-Dicarbonyl + Hydrazine | 70-95 | |

| Diazocarbonyl Cycloaddition | Ethyl α-diazoacetate + Alkene | 89 | |

| Nitrilimines | Alkene + Nitrilimine | 88 |

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For example, a series of novel pyrazole derivatives were synthesized and tested against various bacterial strains such as E. coli, S. aureus, and P. aeruginosa. Some compounds demonstrated minimum inhibitory concentrations (MIC) as low as 12.5 mg/mL against these pathogens .

Anticancer Properties

The anticancer potential of pyrazole derivatives is well-documented. Studies have shown that certain derivatives possess significant antiproliferative effects against various cancer cell lines including A549 (lung cancer) and HCT116 (colon cancer). For instance, one compound displayed an IC50 value of 0.58 µM against HCT116 cells, indicating potent anticancer activity .

Table 2: Anticancer Activity of Pyrazole Derivatives

| Compound ID | Cell Line | IC50 (µM) | Activity Description |

|---|---|---|---|

| Compound 220 | A549 | 0.58 | Potent growth inhibition |

| Compound 247 | MCF-7 | 15.54 | Significant anticancer agent |

| Compound 248 | SNU449 | 50 | Promising inhibitory efficacy |

Case Study 1: Anticancer Activity Assessment

A recent study evaluated a series of substituted pyrazoles for their anticancer effects on a panel of human cancer cell lines. The results indicated that several compounds exhibited significant growth inhibitory effects and induced apoptosis in A549 lung cancer cells, highlighting the potential for further development as anticancer agents .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of newly synthesized pyrazole derivatives against pathogenic bacteria and fungi. The study found that certain compounds showed excellent antibacterial activity with MIC values lower than those of standard antibiotics, suggesting their potential as alternative therapeutic agents in infectious diseases .

Mecanismo De Acción

The mechanism of action of 3H-Pyrazole-3-thione, 1,2-dihydro-1-methyl- is not fully understood. it is believed to interact with various molecular targets through its thione group, which can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to the observed biological effects .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between “3H-Pyrazole-3-thione, 1,2-dihydro-1-methyl-” and analogous heterocyclic thiones:

Key Comparisons:

Core Heterocycle Differences :

- Pyrazole vs. Triazole : Pyrazoles (two adjacent nitrogen atoms) exhibit distinct electronic and steric properties compared to triazoles (three nitrogen atoms). Triazole-thiones generally show higher thermal stability due to increased resonance stabilization .

- Thione vs. Ketone : The thione group (-C=S) in pyrazole-thiones enhances hydrogen-bond acceptor strength and metal-binding capacity compared to ketones (-C=O) in pyrazol-3-ones. This makes thiones more reactive in nucleophilic substitutions .

Substituent Effects :

- Alkyl/Aryl Groups : Methyl substituents (e.g., at C1 in the target compound) increase lipophilicity, while aromatic substituents (e.g., hydroxynaphthyl in triazole-thiones) enhance π-π stacking in biological systems .

- Halogenation : Bromo and chloro substituents (e.g., in ’s pyrazol-3-one) reduce solubility but improve electrophilic reactivity in cross-coupling reactions .

Biological Activity: Triazole-thiones with morpholinyl or piperidinyl groups (e.g., compound in Scheme 11 ) demonstrate improved blood-brain barrier penetration, unlike pyrazole-thiones, which are less studied for CNS applications.

Actividad Biológica

3H-Pyrazole-3-thione, 1,2-dihydro-1-methyl- (CAS No. 79208-64-3) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a pyrazole ring structure with a thione functional group, which is known to influence its reactivity and biological properties. The presence of the methyl group at the first position contributes to the compound's unique characteristics.

Biological Activities

Research indicates that 3H-Pyrazole-3-thione exhibits a range of biological activities:

- Antimicrobial Activity : Various studies have demonstrated that pyrazole derivatives possess significant antimicrobial properties. For instance, compounds similar to 3H-Pyrazole-3-thione have shown effectiveness against bacterial strains such as E. coli and Staphylococcus aureus .

- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory potential. It is suggested that pyrazole derivatives can inhibit cyclooxygenase enzymes, which play a critical role in inflammation pathways .

- Anticancer Properties : Recent studies have highlighted the anticancer potential of pyrazole derivatives. For example, certain analogs exhibit cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer), with IC50 values indicating promising activity .

The biological activity of 3H-Pyrazole-3-thione can be attributed to its ability to interact with various biomolecules:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, thereby altering cellular functions. For instance, it has been shown to inhibit monoamine oxidase B (MAO-B), which is relevant in neurodegenerative diseases .

- Covalent Binding : The thione group allows for covalent interactions with nucleophilic sites on proteins, leading to modifications that can alter protein function and cellular signaling pathways .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli and S. aureus | |

| Anti-inflammatory | Inhibition of cyclooxygenase enzymes | |

| Anticancer | Cytotoxicity against MCF7 and A549 cell lines |

Case Studies

- Antimicrobial Study : A study conducted on various pyrazole derivatives indicated that compounds similar to 3H-Pyrazole-3-thione exhibited significant antibacterial activity against multiple strains, with some achieving minimum inhibitory concentrations comparable to standard antibiotics .

- Anti-inflammatory Research : In vivo studies demonstrated that pyrazole derivatives could reduce inflammation in carrageenan-induced edema models, suggesting potential therapeutic applications in treating inflammatory diseases .

- Cancer Cell Line Assessment : Several compounds derived from pyrazole structures were tested against cancer cell lines, revealing IC50 values indicating substantial cytotoxic effects, particularly in lung and breast cancer models .

Q & A

Q. How can researchers optimize the synthesis of 3H-Pyrazole-3-thione, 1,2-dihydro-1-methyl-?

- Methodological Answer : Synthesis optimization involves systematic variation of reaction parameters such as temperature, solvent polarity, and catalyst loading. For example, microwave-assisted synthesis (e.g., 100–150°C, 20–30 minutes) can enhance reaction efficiency and yield . Parallel monitoring via TLC or NMR ensures intermediate stability and reaction progression. Substituent effects on the pyrazole ring should also be explored using alkylation or aryl hydrazine precursors, as demonstrated in triazole-thione analogs .

Q. What spectroscopic and computational methods are essential for characterizing this compound?

- Methodological Answer : Use ¹H/¹³C NMR in deuterated solvents (e.g., DMSO-d₆) to confirm hydrogen bonding and tautomeric forms. IR spectroscopy identifies thione (C=S) stretching vibrations (~1200 cm⁻¹). Complement experimental data with DFT calculations (e.g., B3LYP/6-311++G(d,p)) to predict electronic properties and compare with observed NMR/IR results . X-ray crystallography resolves solid-state conformation and hydrogen-bonding networks .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 3–10) at 25–60°C for 24–72 hours. Monitor degradation via HPLC-UV or LC-MS, tracking peak area reduction. Compare tautomeric equilibrium shifts using NMR in D₂O vs. DMSO to evaluate pH-dependent stability .

Q. Which solvents are optimal for solubility studies, and how can solubility be quantified?

- Methodological Answer : Use a solvent polarity gradient (e.g., water, ethanol, DMSO) for saturation solubility assays. Quantify via UV-Vis spectroscopy at λ_max (determined experimentally). Correlate solubility with logP values predicted by software like ChemAxon or ACD/Labs. Note that thione tautomers may exhibit higher solubility in polar aprotic solvents .

Q. What protocols ensure high purity for biological testing?

- Methodological Answer : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water). Validate purity using HPLC (≥95% peak area) and elemental analysis (C, H, N, S within ±0.4% of theoretical values). Residual solvents should comply with ICH guidelines .

Advanced Research Questions

Q. How can contradictory biological activity data across studies be resolved?

- Methodological Answer : Re-evaluate assay conditions (e.g., bacterial strain variability, nutrient media composition) and compound purity. Perform dose-response curves (IC₅₀/EC₅₀) in triplicate. Use molecular docking (AutoDock Vina) to compare binding affinities with protein targets (e.g., microbial enzymes) and validate with in vitro enzyme inhibition assays .

Q. What computational strategies predict the compound’s pharmacokinetic properties?

- Methodological Answer : Employ QSAR models (e.g., SwissADME, pkCSM) to estimate bioavailability, BBB permeability, and CYP450 interactions. Validate predictions with in vitro Caco-2 assays for intestinal absorption and microsomal stability tests. Molecular dynamics simulations (GROMACS) can model membrane diffusion .

Q. How can structure-activity relationships (SAR) be systematically studied?

- Methodological Answer : Synthesize derivatives with substituents at the pyrazole N1 and C5 positions (e.g., methyl, phenyl, morpholinopropyl). Test antimicrobial/antioxidant activities using standardized protocols (e.g., broth microdilution for MIC, DPPH radical scavenging). Correlate electronic effects (Hammett σ constants) with bioactivity using multivariate regression .

Q. What mechanistic insights can be gained from spectroscopic vs. computational data discrepancies?

- Methodological Answer : Discrepancies in tautomeric form predictions (thione vs. thiol) require combined NMR (in DMSO-d₆ vs. CDCl₃) and DFT energy calculations. Solvent-dependent UV-Vis shifts can validate computational solvatochromism models. For example, higher dipole moments in polar solvents may stabilize thione tautomers .

Q. How can synergistic effects with known drugs be evaluated?

- Methodological Answer :

Use checkerboard assays to determine fractional inhibitory concentration indices (FICI) against drug-resistant pathogens. Combine with sub-inhibitory concentrations of standard antibiotics (e.g., ciprofloxacin). RNA-seq or proteomics can identify pathways affected by synergy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.